tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate
Overview
Description
tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate is a synthetic organic compound that belongs to the class of oxazolidines. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a trimethyloxazolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2,5-trimethyloxazolidine-3-carboxylate with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxazolidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and proteins, affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate
- tert-Butyl (4R,5R)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate
- tert-Butyl (4S,5S)-4-(Methoxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h8-9,14H,7H2,1-6H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGUACRTSCOTQB-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128286 | |
Record name | 1,1-Dimethylethyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013028-27-7 | |
Record name | 1,1-Dimethylethyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1013028-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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